molecular formula C11H17N3O2 B12792038 Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate CAS No. 31665-64-2

Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate

Cat. No.: B12792038
CAS No.: 31665-64-2
M. Wt: 223.27 g/mol
InChI Key: LGTJJFRUTYSDCM-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate is a valuable chemical intermediate designed for research and development purposes. As a derivative of the 5-aminoimidazole-4-carboxylate scaffold , this compound is characterized by the presence of a cyclohexyl substituent on the imidazole nitrogen, which can significantly influence its steric and electronic properties. This makes it a particularly interesting building block in medicinal chemistry for the synthesis of more complex molecules, such as the structurally related 2-(diethylamino)ethyl ester derivative documented in scientific databases . Researchers can utilize this compound in heterocyclic chemistry explorations, library synthesis for drug discovery, and in the development of novel compounds with potential biological activity. Proper handling is essential; it is recommended to store the product in a cool, dark place under an inert atmosphere . This product is intended for laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

31665-64-2

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 5-amino-1-cyclohexylimidazole-4-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-16-11(15)9-10(12)14(7-13-9)8-5-3-2-4-6-8/h7-8H,2-6,12H2,1H3

InChI Key

LGTJJFRUTYSDCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C=N1)C2CCCCC2)N

Origin of Product

United States

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Table 1: Key Structural Differences Among Analogs
Compound Name (CAS No.) Position 1 Substituent Position 4/5 Substituent Key Features
Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate Cyclohexyl 4-COOCH3, 5-NH2 High lipophilicity, steric hindrance
Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56) 5-Methyl-3-isoxazolyl 4-COOCH3 Heteroaromatic substituent, low yield (20%)
Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (118019-42-4) H (free base) 4-COOCH2CH3, 5-NH2 Ethyl ester, hydrochloride salt (enhanced solubility)
Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (68462-61-3) Benzyl 4-COOCH2CH3, 5-NH2 Aromatic substituent (π-π interactions)
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (1195555-40-8) Methyl 5-COOCH3, 4-NH2 Smaller substituent, positional isomer

Key Observations :

  • Solubility : Ethyl ester derivatives (e.g., CAS 118019-42-4) exhibit higher lipophilicity than methyl esters, while hydrochloride salts improve aqueous solubility .
  • Synthetic Challenges : Low yields in analogs like compound 56 (20%) suggest that bulky or heteroaromatic substituents may require optimized reaction conditions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Stability Notes
Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate 197–198 Low in ethanol Sensitive to prolonged heating
Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride Not reported High in water Stable in acidic conditions
Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate Not reported Moderate in DMSO Prone to hydrolysis (ester)

Analysis :

  • Melting Points : The high melting point of compound 56 (197–198°C) suggests strong crystal packing, likely due to hydrogen bonding from the isoxazolyl group . The target compound’s cyclohexyl group may reduce melting points due to disrupted crystal lattice formation.
  • Stability : Methyl esters (e.g., target compound) are generally more hydrolytically stable than ethyl esters under basic conditions, though steric protection from the cyclohexyl group could further enhance stability .

Reactivity and Functionalization Potential

  • Amino Group Reactivity: The 5-amino group in the target compound is primed for acylation or Schiff base formation. In contrast, analogs like CAS 1195555-40-8 (4-amino isomer) may exhibit altered regioselectivity in reactions .
  • Ester Hydrolysis : The methyl ester at position 4 can be hydrolyzed to a carboxylic acid, a common strategy for prodrug activation. Ethyl esters (e.g., CAS 68462-61-3) require harsher conditions for hydrolysis .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding: The amino and ester groups in the target compound can participate in hydrogen bonding, influencing crystal packing. Etter’s graph-set analysis () predicts dimeric or chain motifs, whereas pyridinyl-containing analogs () may form coordination networks .
  • Crystal Structure: The cyclohexyl group’s non-polar nature likely leads to hydrophobic interactions dominating crystal packing, contrasting with polar derivatives like CAS 118019-42-4, where ionic interactions prevail .

Biological Activity

Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring, an amino group, and a cyclohexyl substituent, which contribute to its unique biological profile. The presence of these functional groups allows for interactions with various biological targets.

This compound has been investigated for its potential as:

  • Enzyme Inhibitor : It can inhibit specific enzymes by binding to their active sites, altering their activity.
  • Receptor Modulator : The compound may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Escherichia coli50 ± 5
Staphylococcus aureus30 ± 3
Pseudomonas aeruginosa70 ± 7

These results suggest that the compound may be effective against certain pathogens, warranting further exploration in clinical settings.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines demonstrated that it can induce apoptosis and inhibit cell proliferation.

Case Study:
In a study involving human prostate cancer cells (PC3 and DU145), this compound showed significant cytotoxic effects with IC50 values as follows:

Cell Line IC50 (24h) µM IC50 (48h) µM IC50 (72h) µM
PC325.0 ± 2.020.0 ± 1.515.0 ± 1.0
DU14540.0 ± 3.535.0 ± 2.030.0 ± 2.5

The results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. Modifications to the imidazole ring or the cyclohexyl group can significantly impact its potency and selectivity towards different biological targets.

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